PROTAC SOS1 degrader-2
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Overview
Description
PROTAC SOS1 degrader-2 is a potent degrader of the Son of Sevenless 1 (SOS1) protein. This compound is part of the proteolysis-targeting chimera (PROTAC) technology, which is designed to selectively degrade target proteins through the ubiquitin-proteasome system. This compound has shown significant potential in reducing the expression of phosphorylated extracellular signal-regulated kinase (pERK) and RAS-GTP, thereby inhibiting tumor growth in various cancer models .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of PROTAC SOS1 degrader-2 involves the conjugation of a SOS1 ligand with an E3 ubiquitin ligase ligand through a linker. The specific synthetic route and reaction conditions are proprietary and not fully disclosed in public literature. general steps include:
Ligand Synthesis: Synthesis of the SOS1 ligand and the E3 ligase ligand separately.
Linker Attachment: Conjugation of the ligands with a suitable linker.
Final Assembly: Coupling the linker-bound ligands to form the final PROTAC molecule.
Industrial Production Methods
Industrial production of this compound would likely involve large-scale synthesis of the individual ligands, followed by their conjugation using automated synthesis equipment. The process would require stringent quality control measures to ensure the purity and efficacy of the final product .
Chemical Reactions Analysis
Types of Reactions
PROTAC SOS1 degrader-2 primarily undergoes:
Substitution Reactions: During its synthesis, various substitution reactions are employed to attach the linker to the ligands.
Degradation Reactions: In biological systems, the compound induces the degradation of SOS1 through the ubiquitin-proteasome pathway.
Common Reagents and Conditions
Reagents: Common reagents include organic solvents (e.g., dimethyl sulfoxide), coupling agents (e.g., N,N’-dicyclohexylcarbodiimide), and protecting groups.
Conditions: Reactions are typically carried out under inert atmosphere (e.g., nitrogen) and at controlled temperatures to ensure high yield and purity.
Major Products
The major product of the degradation reaction is the ubiquitinated SOS1 protein, which is subsequently degraded by the proteasome into smaller peptides .
Scientific Research Applications
PROTAC SOS1 degrader-2 has a wide range of applications in scientific research:
Chemistry: Used as a chemical probe to study the function of SOS1 and its role in cellular signaling pathways.
Biology: Helps in understanding the mechanisms of protein degradation and the role of SOS1 in various biological processes.
Mechanism of Action
PROTAC SOS1 degrader-2 exerts its effects by inducing the degradation of the SOS1 protein. The compound binds to SOS1 and an E3 ubiquitin ligase simultaneously, forming a ternary complex. This complex facilitates the transfer of ubiquitin molecules to SOS1, marking it for degradation by the proteasome. The degradation of SOS1 disrupts the RAS signaling pathway, leading to reduced cell proliferation and tumor growth .
Comparison with Similar Compounds
Similar Compounds
PROTAC SOS1 degrader-1: Another SOS1 degrader with similar mechanisms but different ligand structures.
Uniqueness
PROTAC SOS1 degrader-2 is unique due to its high potency and specificity in degrading SOS1. It has shown superior antiproliferative activity compared to other SOS1 inhibitors and degraders, making it a promising candidate for further development as a therapeutic agent .
Biological Activity
Introduction
The development of proteolysis-targeting chimeras (PROTACs) has emerged as a revolutionary approach in targeted cancer therapy. Among these, the SOS1 degrader-2 represents a significant advancement in the treatment of KRAS-driven cancers, particularly colorectal cancer (CRC). This article delves into the biological activity of PROTAC SOS1 degrader-2, highlighting its mechanisms, efficacy, and potential clinical applications.
PROTACs function by harnessing the ubiquitin-proteasome system to induce targeted protein degradation. The SOS1 degrader-2 specifically targets the son of sevenless homolog 1 (SOS1), a guanine nucleotide exchange factor that activates KRAS, thus playing a critical role in KRAS-driven signaling pathways. The design of this compound involves:
- Target Binding : A ligand that binds to SOS1.
- E3 Ligase Recruitment : A ligand that recruits an E3 ubiquitin ligase (commonly cereblon or VHL).
- Linker : A chemical linker that connects the two ligands, facilitating their interaction.
This configuration allows for the ubiquitination of SOS1, leading to its degradation by the proteasome and subsequent inhibition of downstream signaling pathways associated with cancer cell proliferation.
In Vitro Studies
Recent studies have demonstrated that this compound exhibits potent biological activity in vitro. For instance:
- Degradation Efficiency : The compound achieved up to 92% degradation of SOS1 in colorectal cancer cell lines and patient-derived organoids (PDOs), significantly outperforming traditional SOS1 inhibitors like BI-3406 .
- IC50 Values : The IC50 for inhibiting growth in CRC PDOs was found to be five times lower than that of BI-3406, indicating superior potency .
In Vivo Studies
In vivo efficacy has also been promising:
- Xenograft Models : In KRAS G12C xenograft models, this compound demonstrated significant tumor growth inhibition correlating with dose-dependent SOS1 degradation .
- Synergistic Effects : The compound exhibited synergistic effects when used in combination with KRAS inhibitors, suggesting its potential as part of combination therapy strategies .
Comparative Analysis
The following table summarizes key findings related to the biological activity of this compound compared to other agents:
Compound | Degradation % | IC50 (µM) | Tumor Growth Inhibition | E3 Ligase Used |
---|---|---|---|---|
This compound | Up to 92% | 0.1 | Significant | Cereblon |
BI-3406 | N/A | 0.5 | Moderate | N/A |
BTX-6654 | N/A | N/A | Significant | Cereblon |
Case Study 1: Colorectal Cancer
A prominent study involving CRC patient-derived organoids revealed that treatment with this compound resulted in substantial reductions in cell viability and proliferation rates. The mechanism was attributed to effective SOS1 degradation, which disrupted the KRAS signaling cascade.
Case Study 2: Lung Cancer Models
In lung cancer models harboring various KRAS mutations, this compound not only degraded SOS1 but also inhibited downstream signaling markers such as pERK and pS6. This outcome highlights its potential for broader applications beyond CRC .
Properties
Molecular Formula |
C57H76ClFN10O4S |
---|---|
Molecular Weight |
1051.8 g/mol |
IUPAC Name |
(2S,4S)-1-[(2S)-2-[9-[4-[6-chloro-2-(2,6-diazaspiro[3.3]heptan-2-yl)-1-[(4-fluoro-3,5-dimethylphenyl)methyl]benzimidazol-4-yl]piperazin-1-yl]nonanoylamino]-3,3-dimethylbutanoyl]-4-hydroxy-N-[(1S)-1-[4-(4-methyl-1,3-thiazol-5-yl)phenyl]ethyl]pyrrolidine-2-carboxamide |
InChI |
InChI=1S/C57H76ClFN10O4S/c1-36-24-40(25-37(2)49(36)59)29-69-46-27-43(58)26-45(50(46)64-55(69)67-33-57(34-67)31-60-32-57)66-22-20-65(21-23-66)19-13-11-9-8-10-12-14-48(71)63-52(56(5,6)7)54(73)68-30-44(70)28-47(68)53(72)62-38(3)41-15-17-42(18-16-41)51-39(4)61-35-74-51/h15-18,24-27,35,38,44,47,52,60,70H,8-14,19-23,28-34H2,1-7H3,(H,62,72)(H,63,71)/t38-,44-,47-,52+/m0/s1 |
InChI Key |
AZBRWXRYNYEDKG-UZBSLLNPSA-N |
Isomeric SMILES |
CC1=CC(=CC(=C1F)C)CN2C3=C(C(=CC(=C3)Cl)N4CCN(CC4)CCCCCCCCC(=O)N[C@H](C(=O)N5C[C@H](C[C@H]5C(=O)N[C@@H](C)C6=CC=C(C=C6)C7=C(N=CS7)C)O)C(C)(C)C)N=C2N8CC9(C8)CNC9 |
Canonical SMILES |
CC1=CC(=CC(=C1F)C)CN2C3=C(C(=CC(=C3)Cl)N4CCN(CC4)CCCCCCCCC(=O)NC(C(=O)N5CC(CC5C(=O)NC(C)C6=CC=C(C=C6)C7=C(N=CS7)C)O)C(C)(C)C)N=C2N8CC9(C8)CNC9 |
Origin of Product |
United States |
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